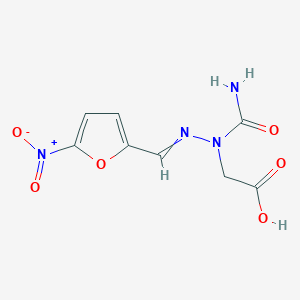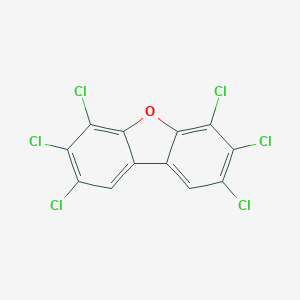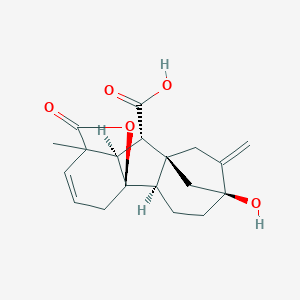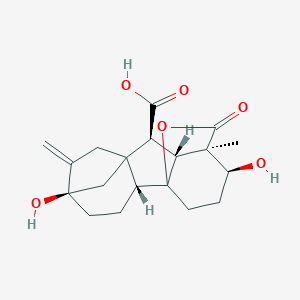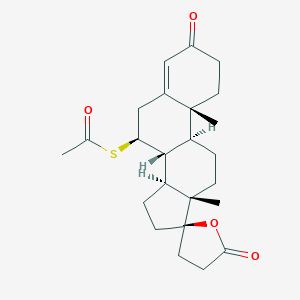
7-Beta-Spironolactone
Vue d'ensemble
Description
Spironolactone is a medication used in the management and treatment of hypertension and heart failure with some indications aside from cardiovascular disease . It is a potassium-sparing diuretic that prevents your body from absorbing too much salt and keeps your potassium levels from getting too low .
Synthesis Analysis
The synthetic routes to drugs containing a spirocycle, such as Spironolactone, have been a topic of interest in both industry and academia . A 2018 synthesis of the core piperidine spirocycle needed for fluspirilene assembly was reported . The synthetic method uses inexpensive and easy-to-handle n-butyraldehyde .
Molecular Structure Analysis
The molecular formula of 7-Beta-Spironolactone is C24H32O4S. It has an average mass of 416.573 Da and a monoisotopic mass of 416.202118 Da .
Chemical Reactions Analysis
The new spiro β-lactams obtained are the core for the preparation of different types of peptidomimetics using well-established peptide chemistry .
Physical And Chemical Properties Analysis
The density of 7-Beta-Spironolactone is 1.2±0.1 g/cm3. It has a boiling point of 597.0±50.0 °C at 760 mmHg. The molar refractivity is 112.7±0.4 cm3. It has 4 H bond acceptors and 2 freely rotating bonds .
Applications De Recherche Scientifique
Cancer Treatment and Chemosensitization
Spironolactone, a classic potassium-sparing diuretic, has shown promise in cancer therapy. Researchers have reported that it exerts anti-cancer effects by suppressing DNA damage repair . Additionally, spironolactone enhances the effects of non-DNA-damaging anti-cancer drugs, such as gemcitabine and epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). By reducing the expression of survivin (an anti-apoptotic protein), spironolactone sensitizes cancer cells to these drugs, leading to improved outcomes both in vitro and in mouse xenograft models.
COVID-19 Prognosis Enhancement
Integrative analysis of functional genomic screening and clinical data has identified spironolactone as a top candidate drug associated with improved clinical prognosis in COVID-19 patients. Specifically, it correlates with reduced intensive care unit (ICU) admission rates and decreased mechanical ventilation requirements .
Androgen-Mediated Conditions
Beyond its diuretic properties, spironolactone antagonizes the androgen receptor. Consequently, it has been effective in treating conditions such as acne, hair loss, and hirsutism in women .
Hypertension Secondary to Anti-Angiogenesis Drugs
In cases where hypertension arises as an adverse effect of anti-angiogenesis drugs, spironolactone provides a well-tolerated solution .
Brain Edema in Brain Tumor Patients
Spironolactone effectively addresses brain edema caused by brain tumors, offering relief and potentially improving neurological symptoms .
Mécanisme D'action
Target of Action
7|A-Spironolactone, also known as 7-Beta-Spironolactone, primarily targets the mineralocorticoid receptors . It binds to these receptors and functions as an aldosterone antagonist . Aldosterone is a hormone that regulates sodium and potassium balance in the body. By blocking the action of aldosterone, 7|A-Spironolactone promotes sodium and water excretion and potassium retention .
Mode of Action
7|A-Spironolactone acts by competitively binding to the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule . This competitive binding blocks the effect of aldosterone, leading to increased excretion of sodium and water, while potassium is retained .
Biochemical Pathways
The action of 7|A-Spironolactone affects several biochemical pathways. It suppresses the up-regulation of proinflammatory cytokines (TNFα, IL-6, and monocyte chemoattractant protein-1), the gluconeogenic gene phosphoenolpyruvate carboxykinase, and the transcription factor carbohydrate response element binding protein and its downstream lipogenic enzymes .
Pharmacokinetics
7|A-Spironolactone is rapidly and extensively metabolized. The mean time to reach peak plasma concentration of spironolactone and the active metabolite, canrenone, in healthy volunteers is 2.6 and 4.3 hours, respectively . The mean half-life of spironolactone is 1.4 hours, and the mean half-life values of its metabolites including canrenone, 7-α- (thiomethyl) spirolactone (TMS), and 6-β-hydroxy-7-α- (thiomethyl) spirolactone (HTMS) are 16.5, 13.8, and 15 hours, respectively . These metabolites are excreted primarily in the urine and secondarily in bile .
Result of Action
The molecular and cellular effects of 7|A-Spironolactone’s action include amelioration of systemic glucose and lipid metabolism induced by high-fat and high-fructose diet feeding . It effectively improves hepatic steatosis and inflammation and suppresses enhanced gluconeogenesis . In vitro assays have shown a time- and dose-dependent drug inhibitory effect on viral entry, with a strong negative correlation between spironolactone dose and infected cell count .
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of 7|A-Spironolactone. For instance, a high-fat and high-fructose diet can induce phenotypes of metabolic syndrome, including insulin resistance, hypertension, dyslipidemia, and fatty liver . Treatment with spironolactone can significantly suppress these increments, demonstrating that diet can significantly influence the compound’s action .
Safety and Hazards
Spironolactone is associated with some side effects including gynecomastia (enlargement of a man’s breasts), hyponatremia (low sodium levels), hypomagnesia (low magnesium levels), lowered testosterone levels, and hyperkalemia (high potassium levels) . It is recommended to avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .
Orientations Futures
There is increasing interest in the role of aldosterone antagonists, particularly spironolactone, in the treatment of heart failure with preserved ejection fraction (HFpEF). Some evidence suggests that spironolactone may reduce myocardial fibrosis, reduce left ventricular mass, and decrease the amount of extracellular volume expansion in HFpEF patients .
Propriétés
IUPAC Name |
S-[(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19-,21+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSZDCAJNLERA-KVXIHFSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467802 | |
| Record name | 7-beta-Spironolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7|A-Spironolactone | |
CAS RN |
33784-05-3 | |
| Record name | 17alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7beta-mercapto-3-oxo-, gamma-lactone, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033784053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-beta-Spironolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17.ALPHA.-PREGN-4-ENE-21-CARBOXYLIC ACID, 17-HYDROXY-7.BETA.-MERCAPTO-3-OXO-, .GAMMA.-LACTONE, ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK6P5VN96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



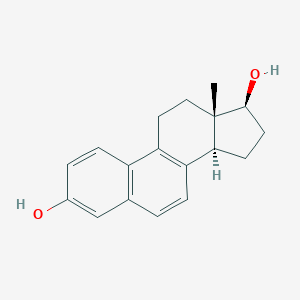

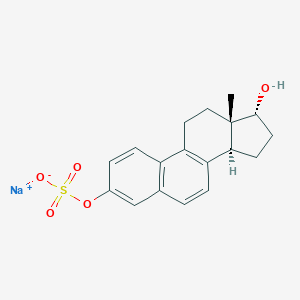
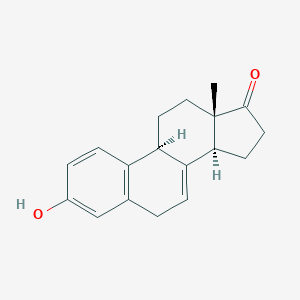
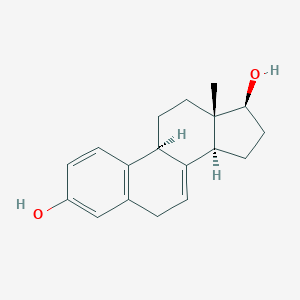

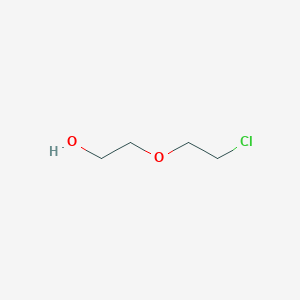
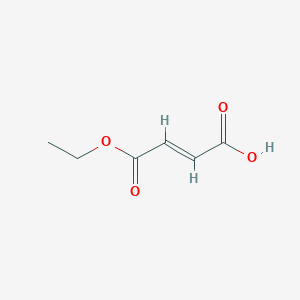

![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)
